molecular formula C22H23N3O4 B102470 Ac-Phe-Trp-OH CAS No. 19240-41-6

Ac-Phe-Trp-OH

Cat. No.: B102470
CAS No.: 19240-41-6
M. Wt: 393.4 g/mol
InChI Key: IFQOQFHEONRKLI-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-Phe-Trp-OH typically involves the coupling of N-acetyl-L-phenylalanine with L-tryptophan. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. The use of protective groups to shield reactive functional groups during the synthesis process is common, followed by deprotection steps to yield the final product.

Chemical Reactions Analysis

Types of Reactions: Ac-Phe-Trp-OH can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: Reduction reactions can target the carbonyl groups present in the peptide backbone.

    Substitution: Substitution reactions can occur at the aromatic rings of phenylalanine and tryptophan.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Kynurenine derivatives from tryptophan oxidation.

    Reduction: Reduced forms of the peptide with altered functional groups.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

Ac-Phe-Trp-OH is a dipeptide derivative characterized by the presence of acetylated phenylalanine and tryptophan. Its chemical structure can be represented as follows:

  • Molecular Formula : C22H23N3O4
  • CAS Number : 19240-41-6
  • Chemical Structure : The compound features an acetyl group attached to the phenylalanine residue, which enhances its solubility and stability in biological systems .

Biological Applications

1. Peptide Synthesis and Modification

This compound serves as a key building block in the synthesis of modified peptides. Its unique structure allows for the introduction of functionalities that can enhance peptide stability and bioactivity. Recent studies have demonstrated its utility in creating constrained peptides through methods such as C–H activation stapling, which involves forming covalent bonds between tryptophan and phenylalanine residues . This approach has been applied to synthesize biologically relevant peptides with improved pharmacological properties.

2. Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. For instance, studies have shown that similar compounds can scavenge reactive oxygen species, thereby protecting cells from oxidative stress . The incorporation of this dipeptide into antioxidant formulations could enhance their efficacy against oxidative damage in various diseases.

3. Neuropharmacology

This compound has been investigated for its role in serotonin biosynthesis, where tryptophan is a precursor to serotonin. Tryptophan hydroxylase catalyzes the conversion of tryptophan into 5-hydroxytryptophan, a critical step in serotonin production . By modulating the availability of tryptophan through the use of this compound, researchers aim to influence serotonin levels, potentially impacting mood disorders and other neuropsychiatric conditions.

Pharmacological Applications

1. Anticancer Activity

The potential anticancer properties of this compound derivatives have been explored through various studies. Peptides containing tryptophan are known to exhibit cytotoxic effects on cancer cells. For example, certain synthesized peptides have demonstrated selective toxicity towards tumor cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

2. Antimicrobial Properties

Compounds similar to this compound have shown promising antimicrobial activity against a range of pathogens. The incorporation of aromatic amino acids like phenylalanine and tryptophan into peptide sequences enhances their ability to disrupt microbial membranes . This property makes them suitable candidates for developing new antimicrobial agents.

Case Studies

Study Objective Findings
Study on C–H Activation Stapling To synthesize constrained peptides using this compoundSuccessful formation of biologically active peptides with enhanced stability
Antioxidant Evaluation To assess the antioxidant capacity of similar compoundsSignificant scavenging activity against reactive oxygen species
Neuropharmacological Investigation To explore the role of tryptophan derivatives in serotonin biosynthesisModulation of serotonin levels observed with this compound derivatives

Mechanism of Action

The mechanism of action of Ac-Phe-Trp-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylalanine and tryptophan residues contribute to the compound’s binding affinity and specificity. The aromatic rings of these amino acids facilitate π-π interactions and hydrogen bonding, which are crucial for the compound’s biological activity. Pathways involved may include modulation of redox signaling and inhibition of inflammatory mediators.

Comparison with Similar Compounds

    N-acetyl-L-phenylalanyl-L-tyrosine (Ac-Phe-Tyr-OH): Similar structure but with tyrosine instead of tryptophan.

    N-acetyl-L-phenylalanyl-L-histidine (Ac-Phe-His-OH): Contains histidine in place of tryptophan.

    N-acetyl-L-phenylalanyl-L-methionine (Ac-Phe-Met-OH): Methionine replaces tryptophan.

Uniqueness: Ac-Phe-Trp-OH is unique due to the presence of tryptophan, which imparts distinct chemical and biological properties. Tryptophan’s indole ring allows for unique interactions and reactivity compared to other aromatic amino acids, making this compound particularly valuable in studies involving aromatic interactions and peptide-based drug design.

Biological Activity

Ac-Phe-Trp-OH, a dipeptide consisting of N-acetyl-L-phenylalanine and L-tryptophan , has garnered attention for its potential biological activities and therapeutic applications. This article explores the compound's synthesis, structural characteristics, biological interactions, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized using methods such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis . The molecular structure features an acetyl group at the N-terminus, which influences its solubility and biological activity. Characterization techniques like High Performance Liquid Chromatography (HPLC) and mass spectrometry are employed to assess purity and molecular weight.

The biological activity of this compound is primarily attributed to its interactions with proteins and peptides in the body. It may exert effects through various pathways, including:

  • Calcium Binding : Similar to other aromatic amino acids, this compound can influence calcium signaling pathways, which are critical for numerous cellular functions .
  • Antioxidant Properties : The presence of tryptophan contributes to antioxidant activities, potentially protecting cells from oxidative stress .
  • Neurotransmitter Modulation : Tryptophan is a precursor to serotonin, suggesting that this compound may play a role in mood regulation and cognitive functions .

Case Studies and Research Findings

Several studies have investigated the effects of phenylalanine and tryptophan substitutions on biological activity:

  • Calcium Sensitivity in Muscle Proteins : Research demonstrated that mutations from phenylalanine to tryptophan in muscle proteins did not significantly alter ATPase activity, indicating that this compound may maintain functional integrity in similar contexts .
  • Neuroprotective Effects : Studies have shown that compounds with tryptophan residues can exhibit neuroprotective effects against various forms of cellular stress, suggesting potential therapeutic applications for this compound in neurodegenerative diseases .
  • Antioxidant Activity : In vitro studies indicate that dipeptides containing tryptophan possess antioxidant properties that could mitigate cellular damage from reactive oxygen species .

Comparative Analysis of Related Compounds

CompoundStructureKey Activities
This compoundAc-Phe-TrpCalcium binding, antioxidant properties
L-TryptophanTrpPrecursor to serotonin, mood regulation
L-PhenylalaninePheProtein synthesis, neurotransmitter modulation

Q & A

Q. What are the optimal synthetic protocols for Ac-Phe-Trp-OH to ensure high purity and yield?

Basic
A robust synthesis of this compound involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

  • Resin selection : Use Wang resin for C-terminal carboxylate anchoring .
  • Coupling conditions : Activate Fmoc-protected amino acids with HBTU/HOBt in DMF, with a 2:1 molar excess of amino acid to resin-bound peptide .
  • Acetylation : After Phe coupling, acetylate the N-terminus using acetic anhydride/DIPEA (1:1 v/v) for 30 minutes .
  • Cleavage : Treat with TFA/H2O/TIS (95:2.5:2.5) for 2 hours, followed by precipitation in cold ether .
    Validate purity via HPLC (C18 column, 0.1% TFA gradient) and confirm identity via ESI-MS.

Q. Which analytical techniques are most reliable for characterizing this compound?

Basic
Characterization requires multi-modal validation:

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min) to assess purity (>98%) .
  • NMR : Assign peaks in DMSO-d6 (e.g., Trp indole protons at δ 10.8–10.9 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode (expected [M+H]+: ~437.5 Da) .
  • Circular dichroism (CD) : Confirm secondary structure in aqueous buffer (e.g., pH 7.4) .

Q. How can researchers design stability studies for this compound under physiological conditions?

Advanced
Stability protocols should mimic in vivo environments:

  • Buffer selection : Phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (SGF, pH 1.2) .
  • Temperature : Incubate at 37°C for 24–72 hours, sampling at intervals .
  • Degradation analysis : Monitor via HPLC for truncated peptides or oxidized Trp residues. Use LC-MS/MS to identify degradation products .
  • Statistical validation : Apply ANOVA to compare degradation rates across conditions (p < 0.05) .

Q. How to resolve contradictions in reported bioactivity data for this compound?

Advanced
Discrepancies often arise from assay variability or compound handling:

  • Systematic review : Categorize studies by methodology (e.g., cell lines, assay type) and apply a quality matrix (Table 1) to weigh evidence strength .
  • Replicate experiments : Standardize protocols (e.g., cell viability assays using MTT vs. resazurin) .
  • Control variables : Pre-treat peptides with antioxidants to prevent Trp oxidation during storage .

Table 1 : Evidence Weighting Matrix for Bioactivity Studies

FactorWeightCriteria
Study design0.3Controlled vs. observational
Sample size0.2n ≥ 3 replicates
Assay specificity0.25Validated positive/negative controls
Statistical rigor0.25p-values, confidence intervals

Q. What computational strategies predict this compound interactions with biological targets?

Advanced
Use molecular docking and MD simulations:

  • Docking software : AutoDock Vina or Schrödinger Suite for binding affinity estimation .
  • Parameterization : Assign charges using AMBER forcefields; solvate in TIP3P water .
  • Validation : Compare predicted binding poses with crystallographic data (e.g., tryptophan-rich protein pockets) .

Q. How to mitigate hygroscopicity issues during this compound storage?

Basic

  • Lyophilization : Freeze-dry in aliquots under vacuum (0.1 mbar) .
  • Desiccants : Store with silica gel at -20°C in amber vials to limit light/oxidation .
  • Quality checks : Periodically test water content via Karl Fischer titration .

Q. How to validate the specificity of this compound in enzyme inhibition assays?

Advanced

  • Competitive assays : Co-incubate with known inhibitors (e.g., chymostatin for chymotrypsin) .
  • Negative controls : Use scrambled peptides (e.g., Ac-Trp-Phe-OH) to rule out sequence-independent effects .
  • Kinetic analysis : Calculate Ki values via Lineweaver-Burk plots .

Q. What purification challenges arise during this compound synthesis?

Basic

  • Byproduct removal : Use reverse-phase HPLC to separate acetylated vs. non-acetylated species .
  • Scale-up limitations : Optimize gradient elution to maintain resolution at higher loads .

Q. How can this compound be applied in cross-disciplinary drug discovery?

Advanced

  • Peptide-drug conjugates : Link to chemotherapeutics via cleavable linkers (e.g., Val-Cit-PABC) .
  • Neuroactive studies : Assess BBB permeability using in vitro models (e.g., hCMEC/D3 monolayers) .

Q. How to address reproducibility challenges across laboratories?

Advanced

  • Standardized protocols : Publish detailed methods (e.g., molar ratios, agitation rates) in supplementary materials .
  • Inter-lab validation : Participate in round-robin studies with blinded samples .
  • Data sharing : Deposit raw HPLC/NMR files in public repositories (e.g., Zenodo) .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14(26)24-19(11-15-7-3-2-4-8-15)21(27)25-20(22(28)29)12-16-13-23-18-10-6-5-9-17(16)18/h2-10,13,19-20,23H,11-12H2,1H3,(H,24,26)(H,25,27)(H,28,29)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQOQFHEONRKLI-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.